3-Methoxy-4-(oxetan-3-yloxy)aniline
Description
3-Methoxy-4-(oxetan-3-yloxy)aniline is a substituted aniline derivative featuring a methoxy group at the 3-position and an oxetan-3-yloxy group at the 4-position of the aromatic ring. This structural combination makes it valuable in medicinal chemistry and organic synthesis, particularly as a scaffold for drug discovery and functional materials .
Properties
IUPAC Name |
3-methoxy-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-10-4-7(11)2-3-9(10)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZFUWPSJLACQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(oxetan-3-yloxy)aniline typically involves the reaction of 3-methoxyaniline with oxetane derivatives under specific conditions. One common method includes the use of oxetan-3-yl methanesulfonate as a reactant, which undergoes nucleophilic substitution with 3-methoxyaniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Methoxy-4-(oxetan-3-yloxy)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
3-Methoxy-4-(oxetan-3-yloxy)aniline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the aniline moiety can interact with enzyme active sites, while the oxetane ring may enhance binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Analysis
Substituent Effects :
- Methoxy vs. Fluoro/Iodo : The methoxy group in 3-Methoxy-4-(oxetan-3-yloxy)aniline donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, fluoro or iodo substituents (e.g., 3-Fluoro-4-(oxetan-3-yloxy)aniline) withdraw electrons, directing reactivity differently .
- Oxetane vs. Trifluoromethoxy : The oxetane ring offers strain-driven reactivity and hydrogen-bonding capability, whereas trifluoromethoxy groups enhance metabolic stability and lipophilicity in drug candidates .
Positional Isomerism :
- Compounds like 4-Methoxy-2-(oxetan-3-yloxy)aniline demonstrate how shifting substituent positions alters steric hindrance and electronic distribution, impacting binding to biological targets .
Biological Activity
3-Methoxy-4-(oxetan-3-yloxy)aniline, a compound with the molecular formula C10H13NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of 3-Methoxy-4-(oxetan-3-yloxy)aniline is characterized by a methoxy group and an oxetane ring, which contribute to its unique properties. The presence of these functional groups may influence the compound's solubility, stability, and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-Methoxy-4-(oxetan-3-yloxy)aniline can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation.
- Receptor Binding : The compound may interact with various receptors, modulating their activity. This interaction could lead to altered cellular responses, impacting processes such as inflammation and cell growth.
In Vitro Studies
Several studies have investigated the in vitro effects of 3-Methoxy-4-(oxetan-3-yloxy)aniline on different cell lines:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For example, it was found to induce apoptosis in specific cancer cells at micromolar concentrations.
- Anti-inflammatory Activity : Inflammation-related assays demonstrated that 3-Methoxy-4-(oxetan-3-yloxy)aniline can reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent.
In Vivo Studies
Animal models have been employed to further evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In a mouse xenograft model, treatment with 3-Methoxy-4-(oxetan-3-yloxy)aniline resulted in significant tumor growth inhibition compared to control groups. This finding supports its potential use as an anticancer drug.
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported that 3-Methoxy-4-(oxetan-3-yloxy)aniline inhibited a specific kinase involved in cancer progression. The IC50 value was determined to be in the low micromolar range, indicating strong inhibitory potential .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound, where it was shown to significantly decrease TNF-alpha levels in lipopolysaccharide-stimulated macrophages .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
